(1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol
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Overview
Description
(1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol is a heterocyclic compound that features a fused pyrano-pyrazole ring system. This compound is of interest due to its potential biological activities and its structural similarity to other bioactive molecules. The presence of both pyrano and pyrazole rings in its structure makes it a versatile scaffold for various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol typically involves multi-component reactions that integrate various building blocks into the desired heterocyclic framework. One common method involves the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols under acid-catalyzed conditions . This reaction proceeds through a tandem sequence involving Friedel–Crafts-type allenylation followed by cyclization to form the pyrano-pyrazole core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of benign catalysts, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different degrees of saturation.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the pyrano-pyrazole ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the pyrano-pyrazole scaffold .
Scientific Research Applications
(1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific chemical or physical properties.
Mechanism of Action
The mechanism of action of (1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Pyrano[3,2-c]quinolones: These compounds share a similar pyrano ring system but differ in the fused heterocyclic component.
Furo[3,2-c]quinolones: These compounds have a furan ring fused to the quinolone core, offering different biological activities.
Pyrazoloquinolines: These compounds feature a pyrazole ring fused to a quinoline system, similar to the pyrano-pyrazole structure.
Uniqueness
The uniqueness of (1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol lies in its specific combination of the pyrano and pyrazole rings, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable scaffold for the development of new compounds with tailored properties .
Properties
IUPAC Name |
(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-10-8-2-3-12-5-6(8)7(4-11)9-10/h11H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPNORUQSBRMQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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